molecular formula C17H15N5OS B2398279 N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203214-60-1

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2398279
CAS RN: 1203214-60-1
M. Wt: 337.4
InChI Key: ARLCKTIDFPJKGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone . This allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide, includes a thiazole ring attached to a cyanophenyl group . The InChI code for this compound is 1S/C12H9N3OS/c1-15(8-16)12-14-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 .

The compound is stored at room temperature .

Scientific Research Applications

Anticancer Applications

The compound has shown significant anticancer efficacy. It has been found to be more active than cisplatin positive controls against HCT-116 and MCF-7 carcinoma cell lines . The compounds induce cancer cell death via caspase-dependent apoptosis .

Antiviral Applications

The compound bearing 4-cyanophenyl substituent in the thiazole ring has shown significant antiviral activity against the PR8 influenza A strain . This activity was comparable to the standard antiviral agents oseltamivir and amantadine .

Antioxidant Applications

Compounds with 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents in the thiazole ring have demonstrated antioxidant activity . These compounds were tested using DPPH, reducing power, and FRAP methods .

Antibacterial Applications

The same compounds that showed antioxidant activity also demonstrated antibacterial activity against Escherichia coli and Bacillus subtilis bacteria . This suggests that these compounds could be potential agents for the treatment of bacterial infections .

Selective Cytotoxicity

The compound bearing 4-cyanophenyl substituent in the thiazole ring demonstrated the highest cytotoxic properties by decreasing the A549 viability to 87.2% . This indicates that the compound could be used to selectively target and kill cancer cells .

Multi-targeted Therapeutic Applications

The results revealed that selected aminothiazole compounds bearing 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents in the thiazole ring could act on three targets, with the combination of a single structure with antiviral, antioxidant, and antibacterial activities . This suggests that these compounds could be developed into multi-targeted therapeutic agents .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLCKTIDFPJKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

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